[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a tert-butylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. The tert-butylphenyl group also provides steric hindrance, affecting the compound’s overall stability and interaction with molecular targets.
Properties
CAS No. |
1290682-52-8 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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